1,5,6-Trichloroacenaphthene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

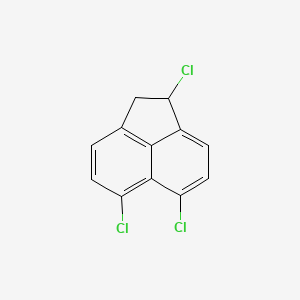

1,5,6-Trichloroacenaphthene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three chlorine atoms attached to the acenaphthylene structure, making it a significant molecule in various chemical research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6-Trichloroacenaphthene typically involves the chlorination of acenaphthene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous chlorination of acenaphthene in a reactor, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

1,5,6-Trichloroacenaphthene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chlorinated acenaphthenequinones.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Chlorinated acenaphthenequinones.

Reduction: Less chlorinated acenaphthenes.

Substitution: Compounds with various functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

1,5,6-Trichloroacenaphthene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,5,6-Trichloroacenaphthene involves its interaction with molecular targets through its chlorinated aromatic structure. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.

Comparación Con Compuestos Similares

Similar Compounds

- 1,2,3-Trichloroacenaphthylene

- 1,4,5-Trichloroacenaphthylene

- 1,5,6-Tetrachloroacenaphthylene

Uniqueness

1,5,6-Trichloroacenaphthene is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other chlorinated acenaphthylene derivatives. This uniqueness makes it valuable in targeted chemical synthesis and research applications.

Actividad Biológica

1,5,6-Trichloroacenaphthene (TCA) is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) that has garnered attention due to its potential biological activity and environmental impact. As a derivative of acenaphthene, TCA is part of a larger class of compounds known for their mutagenic and carcinogenic properties. This article explores the biological activity of TCA, including its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by three chlorine atoms attached to the acenaphthene framework. The presence of chlorine atoms significantly alters its chemical reactivity and biological interactions compared to its non-chlorinated counterparts.

Toxicological Effects

The biological activity of TCA can be assessed through various toxicological studies that evaluate its effects on different biological systems. Key findings include:

- Mutagenicity : Studies have shown that chlorinated PAHs, including TCA, exhibit mutagenic properties. For instance, TCA has been investigated for its ability to induce mutations in bacterial strains such as Salmonella typhimurium .

- Carcinogenic Potential : Research indicates that TCA and similar compounds can contribute to the development of cancer. The carcinogenicity of chlorinated PAHs is often linked to their capacity to form DNA adducts, leading to genetic mutations .

| Compound | Test Organism | Effect | Reference |

|---|---|---|---|

| This compound | S. typhimurium | Mutagenicity | |

| Acenaphthene | Mice | Liver toxicity | |

| Benzo[a]pyrene | Rats | Immunosuppression |

The mechanisms through which TCA exerts its biological effects are multifaceted:

- Aryl Hydrocarbon Receptor Activation : TCA may interact with the aryl hydrocarbon receptor (AhR), a key regulator in mediating the toxic effects of PAHs. Activation of AhR can lead to altered gene expression associated with xenobiotic metabolism and immune response .

- Oxidative Stress : Chlorinated PAHs like TCA can induce oxidative stress by generating reactive oxygen species (ROS), contributing to cellular damage and inflammation .

Environmental Impact

A study conducted on the environmental persistence of ClPAHs highlighted the accumulation of this compound in aquatic ecosystems. The research indicated that exposure to TCA resulted in significant alterations in fish behavior and physiology, suggesting ecological risks associated with its presence in contaminated water bodies .

Human Health Risks

Epidemiological studies have linked exposure to chlorinated PAHs with increased incidence rates of respiratory diseases and cancers among populations living near industrial sites. These findings underscore the importance of monitoring TCA levels in occupational and residential environments .

Propiedades

IUPAC Name |

1,5,6-trichloro-1,2-dihydroacenaphthylene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4,10H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKOYEALOYGTED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=C(C3=C(C=CC1=C23)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.